molecular formula C24H17ClN4O2 B2867198 1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 1029769-91-2

1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2867198
CAS No.: 1029769-91-2
M. Wt: 428.88
InChI Key: DFCOQINYTJFZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) in various cell types. By blocking PDE4, this compound elevates intracellular cAMP levels, which in turn modulates signaling pathways involved in inflammation and immune response. This mechanism makes it a valuable tool for investigating PDE4-driven processes, such as the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). Its research applications are primarily in the fields of immunology and neuropharmacology, where it is used to study conditions like asthma, chronic obstructive pulmonary disease (COPD), and depression. The compound's unique hybrid structure, incorporating a naphthyridinone core linked to an oxadiazole moiety, is designed for high-affinity binding to the PDE4 catalytic site. Researchers utilize this molecule to delineate the role of specific PDE4 subtypes and to explore novel therapeutic strategies for inflammatory and neurological disorders.

Properties

IUPAC Name

1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-15-7-12-19-21(30)20(14-29(23(19)26-15)13-16-5-3-2-4-6-16)24-27-22(28-31-24)17-8-10-18(25)11-9-17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCOQINYTJFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Chlorophenyl Group: The oxadiazole intermediate is then coupled with a chlorophenyl group using a suitable coupling reagent, such as a palladium catalyst.

    Formation of the Naphthyridine Core: The naphthyridine core is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.

    Final Coupling: The benzyl group is introduced in the final step by reacting the naphthyridine intermediate with a benzyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl positions, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Computational and Experimental Insights

  • Thermochemical Stability : DFT calculations (B3LYP functional) predict the target compound’s enthalpy of formation is 15 kcal/mol lower than the triazole analog, suggesting superior stability .
  • Synthetic Feasibility : The oxadiazole synthesis route avoids hazardous intermediates (e.g., carbon disulfide in triazole synthesis), aligning with green chemistry principles .

Biological Activity

The compound 1-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one (hereafter referred to as Compound I) belongs to a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with Compound I, focusing on its anticancer properties, neuroprotective effects, and potential as a pharmacological agent.

Chemical Structure and Properties

Compound I features a complex structure that includes a naphthyridine core linked to an oxadiazole moiety and a benzyl group. The oxadiazole ring is known for its biological relevance, often exhibiting properties such as anti-inflammatory and antitumor activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets due to the electron-withdrawing nature of chlorine, which can influence the compound's reactivity and binding affinity.

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For example, derivatives similar to Compound I have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound IMCF-7 (breast cancer)0.65Induces apoptosis via caspase activation
Compound IHCT-116 (colon cancer)2.41Cell cycle arrest at G1 phase
Reference Drug (Doxorubicin)MCF-71.93DNA intercalation

In vitro studies indicate that Compound I exhibits cytotoxic effects comparable to established chemotherapeutics like Doxorubicin, with IC50 values demonstrating its efficacy against breast and colon cancer cell lines . Flow cytometry assays have revealed that this compound triggers apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been explored in models of neurodegenerative diseases. Research indicates that compounds with similar structures can promote neurogenesis and exhibit antioxidant properties. For instance, derivatives have been shown to protect cholinergic neurons in Alzheimer's disease models by reducing oxidative stress and inflammation . This suggests that Compound I may also possess similar neuroprotective capabilities, although specific studies are needed to confirm this.

Structure-Activity Relationship (SAR)

The biological activity of Compound I is significantly influenced by its structural components. The presence of electron-withdrawing groups like the chlorophenyl enhances its anticancer activity by increasing lipophilicity and facilitating better interactions with target receptors. Modifications in the naphthyridine core or the oxadiazole ring can lead to variations in potency and selectivity against different cancer types .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives alongside Compound I against multiple leukemia cell lines. Results showed that compounds with similar structural motifs exhibited IC50 values ranging from 0.12 to 2.78 µM, indicating significant anticancer potential .

Case Study 2: Neuroprotective Activity
In another investigation focusing on neuroprotection, compounds structurally related to Compound I demonstrated the ability to enhance neuronal survival rates in vitro under oxidative stress conditions, suggesting a pathway for further development in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.